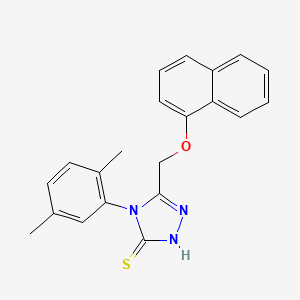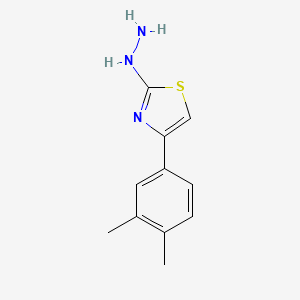
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is a synthetic organic compound that features a thiazole ring substituted with a hydrazinyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the thiazole derivative with hydrazine hydrate under reflux conditions.
Substitution on the Phenyl Ring: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving hydrazinyl or thiazole-containing compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydrazinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: This compound also contains a trifluoromethyl group and a phenyl ring but differs in the presence of an isothiocyanate group instead of a thiazole ring.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl substituents on the phenyl ring but has a boronic acid group instead of a thiazole ring.
Uniqueness
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is unique due to the combination of its thiazole ring, hydrazinyl group, and fluoro and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Propriétés
Numéro CAS |
886504-96-7 |
|---|---|
Formule moléculaire |
C10H7F4N3S |
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
[4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H7F4N3S/c11-8-5(7-4-18-9(16-7)17-15)2-1-3-6(8)10(12,13)14/h1-4H,15H2,(H,16,17) |
Clé InChI |
OVHRPVSIBUDXSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CSC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)

![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
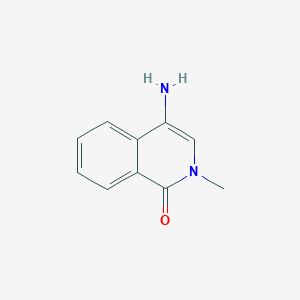
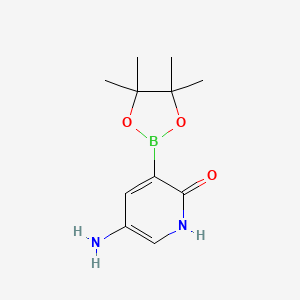
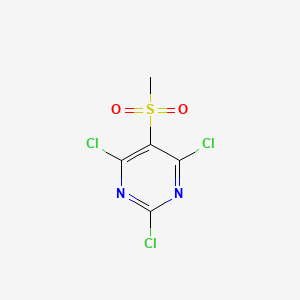
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
